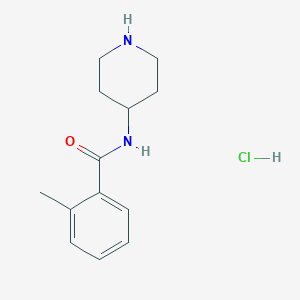
N-cyclopentyl-2-(piperazin-1-yl)propanamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(piperazin-1-yl)propanamide dihydrochloride, also known as CP-25, is a synthetic compound with a wide range of applications in scientific research. It has been used in the study of mechanisms of action, biochemical and physiological effects, and lab experiments. In
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(piperazin-1-yl)propanamide dihydrochloride has been widely used in scientific research due to its ability to modulate the activity of various enzymes, receptors, and ion channels. It has been used to study the pharmacology of various drugs, such as opioids, cannabinoids, and psychostimulants. It has also been used in the study of pain, inflammation, and anxiety.
Wirkmechanismus
N-cyclopentyl-2-(piperazin-1-yl)propanamide dihydrochloride acts as an agonist at the mu-opioid receptor and as an antagonist at the kappa-opioid receptor. It has also been found to modulate the activity of other receptors and ion channels, such as the NMDA receptor, the 5-HT3 receptor, and the TRPV1 receptor.
Biochemical and Physiological Effects
N-cyclopentyl-2-(piperazin-1-yl)propanamide dihydrochloride has been found to produce a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to produce anxiolytic effects. It has also been found to modulate the activity of various neurotransmitters, such as serotonin, dopamine, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2-(piperazin-1-yl)propanamide dihydrochloride has several advantages for use in lab experiments. It is relatively stable and can be stored at room temperature. It is also easy to synthesize and can be used at low concentrations. However, it is not suitable for use in animal models due to its low bioavailability and short half-life.
Zukünftige Richtungen
The future directions of N-cyclopentyl-2-(piperazin-1-yl)propanamide dihydrochloride are numerous. It could be used to study the pharmacology of various drugs, such as opioids, cannabinoids, and psychostimulants. It could also be used to study the mechanism of action of various receptors and ion channels, such as the NMDA receptor, the 5-HT3 receptor, and the TRPV1 receptor. Additionally, it could be used to study the biochemical and physiological effects of various drugs, such as pain, inflammation, and anxiety. Finally, it could be used to develop novel therapeutic agents for the treatment of various diseases, such as pain, inflammation, and anxiety.
Synthesemethoden
N-cyclopentyl-2-(piperazin-1-yl)propanamide dihydrochloride is synthesized through a condensation reaction of N-cyclopentyl-2-piperazin-1-ylpropanamide and hydrochloric acid. The reaction takes place at room temperature and is catalyzed by a base, such as pyridine, triethylamine, or sodium hydroxide. The reaction yields a white solid, which is then purified and crystallized to obtain the desired compound.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-piperazin-1-ylpropanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c1-10(15-8-6-13-7-9-15)12(16)14-11-4-2-3-5-11;;/h10-11,13H,2-9H2,1H3,(H,14,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSJXGSFJRINRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(piperazin-1-yl)propanamide dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)




![ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6600173.png)
![1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6600186.png)



methanone](/img/structure/B6600216.png)
![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)

methanone](/img/structure/B6600228.png)